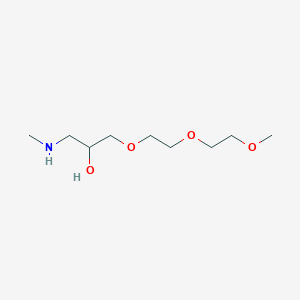

![molecular formula C9H7NO2S B2974638 Methyl benzo[d]thiazole-4-carboxylate CAS No. 2107543-87-1](/img/structure/B2974638.png)

Methyl benzo[d]thiazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

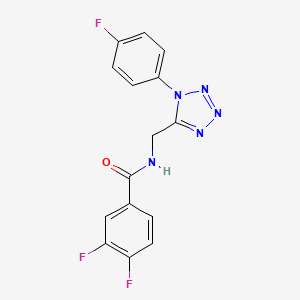

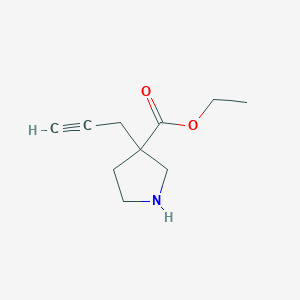

“Methyl benzo[d]thiazole-4-carboxylate” is a chemical compound with the molecular formula C9H7NO2S . It is a solid substance at room temperature . The thiazole ring, which is a part of this compound, is a heterocyclic organic compound that has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a thiazole ring, which is planar. Its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The InChI Code for this compound is 1S/C9H7NO2S/c1-12-9(11)6-3-2-4-7-8(6)10-5-13-7/h2-5H,1H3 .Physical and Chemical Properties Analysis

“this compound” is a solid substance at room temperature . It has a molecular weight of 193.23 . The thiazole ring in this compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications

Antioxidant and Anti-inflammatory Potential Research has demonstrated the synthesis of benzofused thiazole derivatives, including those related to Methyl benzo[d]thiazole-4-carboxylate, showcasing significant antioxidant and anti-inflammatory activities. These derivatives were synthesized through a cyclocondensation reaction and evaluated for their potential against various reactive species, indicating their promise as novel anti-inflammatory and antioxidant agents (Raut et al., 2020).

Broad Pharmaceutical Applications Benzothiazole derivatives are highlighted for their broad spectrum of pharmaceutical applications, including antimicrobial, analgesic, anti-inflammatory, and particularly anticancer activities. These compounds are structurally simple yet potent antitumor agents, with some being utilized clinically for treating various diseases. This versatility underscores the pharmaceutical significance of the benzothiazole scaffold in drug discovery (Kamal et al., 2015).

Anticancer Potentials The anticancer potentials of benzothiazole derivatives have been thoroughly reviewed, emphasizing their effectiveness across various cancer cell lines. The structural modifications of these derivatives significantly influence their therapeutic efficacy, demonstrating the critical role of the benzothiazole moiety in cancer therapy (Pathak et al., 2019).

Safety and Hazards

“Methyl benzo[d]thiazole-4-carboxylate” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Mechanism of Action

Target of Action

Methyl benzo[d]thiazole-4-carboxylate is a derivative of thiazole, a heterocyclic compound that has been found to have diverse biological activities Thiazole derivatives have been reported to interact with various enzymes and receptors in the body, contributing to their wide range of biological activities .

Mode of Action

Thiazole derivatives are known to undergo electrophilic substitution reactions . The thiazole ring in these compounds is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and nucleophilic substitution, which could be key to its interaction with its targets .

Biochemical Pathways

Thiazole derivatives have been found to modulate the activity of many enzymes involved in metabolism . They have been reported to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of this compound.

Result of Action

Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

The solubility properties of thiazole could influence its action in different environments .

Properties

IUPAC Name |

methyl 1,3-benzothiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-12-9(11)6-3-2-4-7-8(6)10-5-13-7/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSCSWRVKPFATN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)SC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

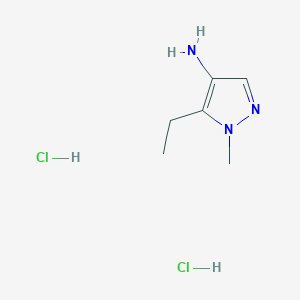

![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylate](/img/structure/B2974564.png)

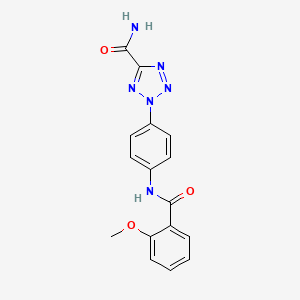

![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2974569.png)

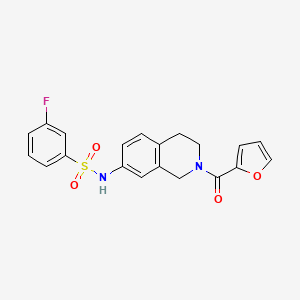

![N-cyclopropyl-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide](/img/structure/B2974570.png)

![2-(2-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2974573.png)

![1-({5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2974577.png)